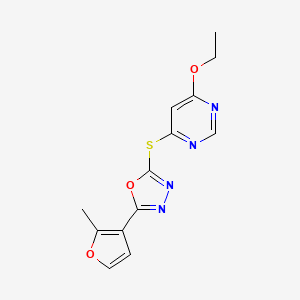![molecular formula C15H11F3N4O2 B7633179 2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide](/img/structure/B7633179.png)
2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide is a chemical compound with potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide is not fully understood. It is believed to work by inhibiting certain enzymes involved in cell proliferation and survival, leading to cell death in cancer cells. It may also work by modulating certain signaling pathways involved in neurodegenerative diseases.
Biochemical and Physiological Effects
2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have neuroprotective effects in vitro, protecting neurons from oxidative stress and inflammation. Additionally, it has been shown to have antimicrobial activity against certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide in lab experiments is its potential as an anticancer agent. It has been shown to be effective against certain cancer cell lines, making it a promising compound for further study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Orientations Futures
There are several potential future directions for research on 2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide. One direction is to further study its potential as an anticancer agent, including its effectiveness against different types of cancer and its potential use in combination with other anticancer drugs. Another direction is to investigate its neuroprotective effects in vivo, including its potential use in the treatment of neurodegenerative diseases. Additionally, further research could be done to optimize its synthesis method and to better understand its mechanism of action.
Méthodes De Synthèse
The synthesis of 2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide involves several steps. One of the key steps is the reaction between 2-amino-5-(trifluoromethyl)benzoic acid and furan-2-carbaldehyde to form 2-(furan-2-yl)-5-(trifluoromethyl)benzamide. This intermediate is then reacted with 1,2,4-triazole-3-carboxylic acid to form the final product. The synthesis method has been optimized to produce high yields of pure product.
Applications De Recherche Scientifique
2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide has potential applications in scientific research. It has been shown to have activity against certain cancer cell lines, making it a potential anticancer agent. It also has potential applications in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects in vitro. Additionally, it has been shown to have antimicrobial activity against certain bacteria and fungi.
Propriétés
IUPAC Name |
2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O2/c16-8-3-4-9(17)13(18)12(8)15(23)19-6-5-11-20-14(22-21-11)10-2-1-7-24-10/h1-4,7H,5-6H2,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMHFSCVSCBJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=N2)CCNC(=O)C3=C(C=CC(=C3F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide](/img/structure/B7633110.png)
![3-(3,4-dimethoxyphenyl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7633111.png)

![2-fluoro-6-hydroxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]benzamide](/img/structure/B7633127.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutyl]-4-hydroxyoxane-4-carboxamide](/img/structure/B7633133.png)
![5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine](/img/structure/B7633141.png)
![6-ethoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidin-4-amine](/img/structure/B7633145.png)
![5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(4-methylsulfonylphenyl)-1,2,4-oxadiazole](/img/structure/B7633150.png)
![2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7633156.png)
![1-methyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7633165.png)

![1-[3-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]hept-6-yn-1-one](/img/structure/B7633182.png)
![1-but-3-en-2-yl-3-[(2S)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633190.png)